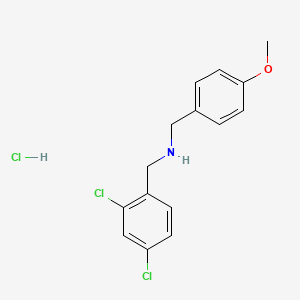![molecular formula C22H16BrN3O2 B4687231 methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B4687231.png)
methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate
Overview
Description
Methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate, also known as BQR695, is a synthetic compound that has been widely used in scientific research. BQR695 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes.
Mechanism of Action
Methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to CK2 substrates, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate. This compound has also been shown to inhibit the replication of viruses such as hepatitis C and dengue virus. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
Methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate has many advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it an ideal tool to study the role of CK2 in various cellular processes. This compound is also stable in solution, making it easy to use in experiments. However, this compound has some limitations. It is a synthetic compound, which means that it may have off-target effects that are not related to CK2 inhibition. In addition, this compound is relatively expensive compared to other CK2 inhibitors.
Future Directions
There are many future directions for the use of methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate in scientific research. One potential application is in the development of anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential drug candidate. Another potential application is in the development of anti-viral drugs. This compound has been shown to inhibit the replication of viruses such as hepatitis C and dengue virus. Finally, this compound could be used to study the role of CK2 in various cellular processes, leading to a better understanding of the role of CK2 in health and disease.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It is a potent and selective inhibitor of CK2, making it an ideal tool for studying CK2-related processes. This compound has many potential applications in the development of anti-cancer and anti-viral drugs. In addition, this compound could be used to study the role of CK2 in various cellular processes, leading to a better understanding of the role of CK2 in health and disease.
Scientific Research Applications
Methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is a protein kinase that regulates the activity of many proteins involved in cell growth, differentiation, and survival. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to the identification of many CK2 substrates.
properties
IUPAC Name |
methyl 3-[[2-(4-bromophenyl)quinazolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-28-22(27)15-5-4-6-17(13-15)24-21-18-7-2-3-8-19(18)25-20(26-21)14-9-11-16(23)12-10-14/h2-13H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKZPUHNDJUKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4687162.png)

![3-chloro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4687181.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687185.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4687192.png)
![N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4687198.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4687206.png)
![2-chloro-N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4687216.png)
![(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4687219.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4687240.png)

![[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4687252.png)